N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]-2-(1,3-thiazol-4-yl)acetamide
Description
N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]-2-(1,3-thiazol-4-yl)acetamide is a complex organic compound that features a combination of pyridine, piperazine, phenyl, and thiazole moieties
Properties
IUPAC Name |
N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]-2-(1,3-thiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c27-21(13-19-15-28-16-23-19)24-18-6-4-17(5-7-18)14-25-9-11-26(12-10-25)20-3-1-2-8-22-20/h1-8,15-16H,9-14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIOVDMYQLFXRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)NC(=O)CC3=CSC=N3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]-2-(1,3-thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperazine Intermediate: The initial step involves the reaction of pyridine with piperazine under controlled conditions to form the pyridin-2-ylpiperazine intermediate.
Benzylation: The intermediate is then subjected to benzylation using a suitable benzyl halide to introduce the phenyl group.
Thiazole Formation:
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for yield and purity. This often involves:
Catalysts: Use of catalysts to enhance reaction rates.
Solvent Selection: Choosing solvents that maximize solubility and minimize by-products.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine or thiazole rings, potentially leading to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]-2-(1,3-thiazol-4-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]-2-(1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For instance, the piperazine and thiazole rings can interact with active sites of enzymes, inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(4-pyridin-3-ylpiperazin-1-yl)methyl]phenyl]-2-(1,3-thiazol-4-yl)acetamide
- N-[4-[(4-pyridin-4-ylpiperazin-1-yl)methyl]phenyl]-2-(1,3-thiazol-4-yl)acetamide
Uniqueness
N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]-2-(1,3-thiazol-4-yl)acetamide is unique due to its specific substitution pattern, which influences its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for developing targeted therapies with minimal side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
